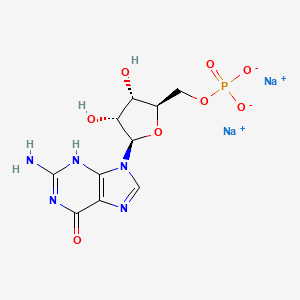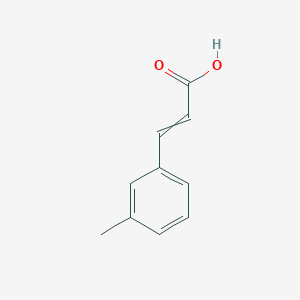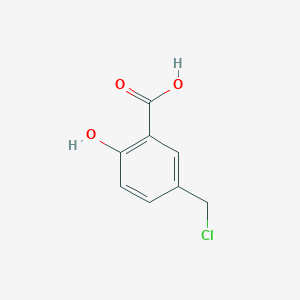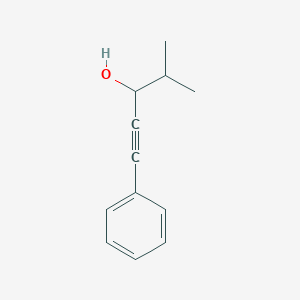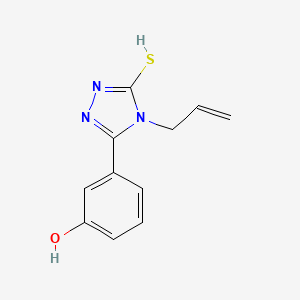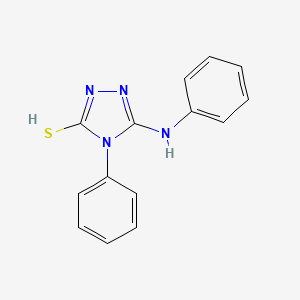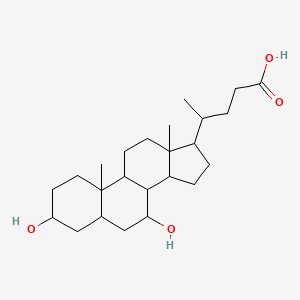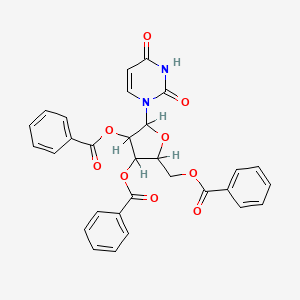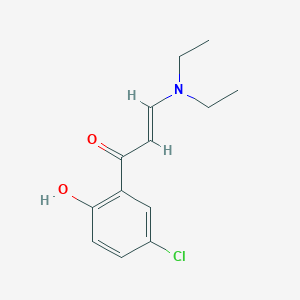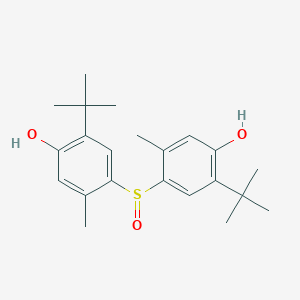
4-(1,1-Dimethylhexyl)phenol
Übersicht
Beschreibung
4-(1,1-Dimethylhexyl)phenol is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-Dimethylhexyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Dimethylhexyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Estrogenic Activity : A study by Uchiyama et al. (2008) synthesized various branched 4-nonylphenol isomers, including 4-(1,1-dimethyl-3-ethylpentyl)phenol and 4-(1,1,4-trimethylhexyl)phenol, among others. These compounds were tested for estrogenic activities using a recombinant yeast screen system. The study found differing levels of estrogenic activity among these compounds, with 4-(1,1-dimethyl-2-ethylpentyl)phenol (NP-I) exhibiting three times greater estrogenic activity than the commercial NP mixture (Uchiyama et al., 2008).
Synthesis for Biological and Environmental Studies : Boehme et al. (2010) synthesized a range of 28 differently branched nonylphenol isomers for biological and environmental studies. The study emphasizes the necessity of considering the nonylphenol problem from an isomer-specific viewpoint, as the estrogenic effect and degradation behavior of individual 4-nonylphenols heavily depend on the structure and bulkiness of the side chain (Boehme et al., 2010).
Carbonyl-Phenol Adducts in Food : Hidalgo and Zamora (2019) studied the reactions between model phenolics and hydroxyalkenals, leading to the formation of carbonyl-phenol adducts. This study provides insights into how phenolics can efficiently trap 4-hydroxy-2-alkenals, which is significant for detecting carbonyl-phenol adducts derived from hydroxyalkenals in food products (Hidalgo & Zamora, 2019).
Chemical Synthesis Applications : Egami et al. (2015) demonstrated the use of phenol derivatives, including 4-(1,1,4-trimethylhexyl)phenol, in chemical synthesis. They employed phenol derivatives in the trifluoromethylation of copper/Togni reagent, which has practical utility in the synthesis of potent inhibitors used in biological applications (Egami et al., 2015).
Molecular Structure Studies : A study by Ajibade and Andrew (2021) reported on the molecular structures of certain compounds synthesized via Schiff bases reduction route, which included phenol derivatives. This research contributes to understanding the molecular structures important for the synthesis of compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Eigenschaften
IUPAC Name |
4-(2-methylheptan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-4-5-6-11-14(2,3)12-7-9-13(15)10-8-12/h7-10,15H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTSZRJAGSFTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dimethylhexyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812405.png)
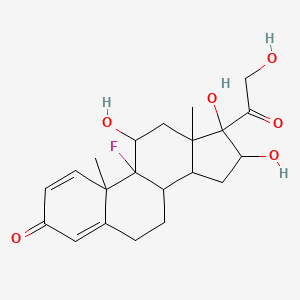
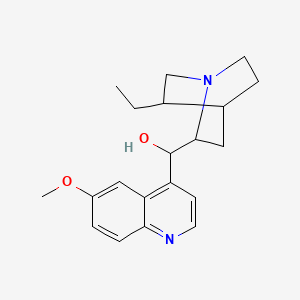
![1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride, (3S)-](/img/structure/B7812411.png)
